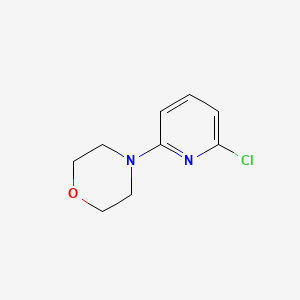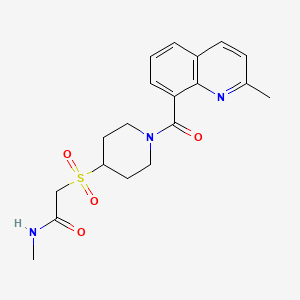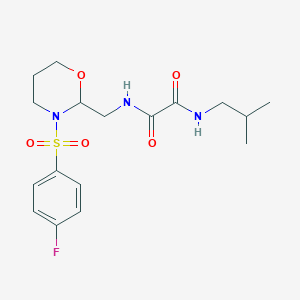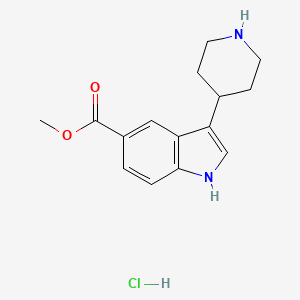
4-(6-Chloropyridin-2-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloropyridin-2-YL)morpholine is a chemical compound with the CAS Number: 330682-30-9 . It has a molecular weight of 198.65 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(6-chloro-2-pyridinyl)morpholine . The InChI code is 1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 .Physical and Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 198.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
4-(6-Chloropyridin-2-yl)morpholine and its analogs have been explored in medicinal chemistry. For instance, chiral alkoxymethyl morpholine analogs were synthesized and characterized as dopamine receptor 4 (D4R) antagonists. These compounds, including (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, showed potent and selective antagonism, highlighting their potential in neurological research and drug development (Witt et al., 2016).
Antimicrobial and Antiurease Activities
Morpholine derivatives containing an azole nucleus, including those derived from 6-morpholin-4-ylpyridin-3-amine, have been studied for their antimicrobial and antiurease activities. Some of these compounds exhibited significant activity against specific microbes and demonstrated enzyme inhibition, suggesting their potential in antimicrobial research (Bektaş et al., 2012).
Catalytic Applications in Organic Synthesis
This compound has been utilized in catalytic systems for organic synthesis. For example, a pyridine containing a palladium-N-heterocyclic carbene complex demonstrated high efficiency in Suzuki–Miyaura and Sonogashira cross-coupling reactions, underscoring its utility in green chemistry and organic synthesis (Reddy et al., 2016).
Novel Synthesis of Heterocyclic Compounds
Innovative synthetic routes have been developed using morpholine derivatives for creating new heterocyclic compounds. These compounds, including those derived from N-chloroacetyl derivatives with morpholine, have potential applications in the synthesis of bioactive molecules (Soliman et al., 2003).
Exploration in Kinase Inhibition
Morpholine derivatives, including 4-(pyrimidin-4-yl)morpholines, have been explored as inhibitors of the PI3K-AKT-mTOR pathway. This research indicates the potential of such compounds in targeting key signaling pathways in cancer and other diseases (Hobbs et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(6-chloropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTMSAAXJZTYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Fluoro-4-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2906868.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2906870.png)
![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de](/img/structure/B2906871.png)
![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)




![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B2906884.png)
![6-(2-Methoxyphenyl)-2-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2906889.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2906890.png)

